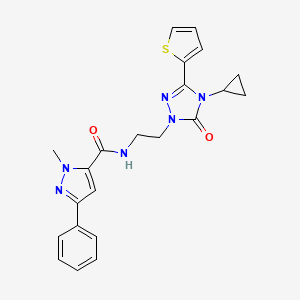![molecular formula C16H13FN2O2S B2746050 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one CAS No. 451465-79-5](/img/no-structure.png)
6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one, also known as FMISO, is a chemical compound that has been widely studied in the field of nuclear medicine. FMISO is a radiotracer that is used in positron emission tomography (PET) imaging to detect hypoxia in various tissues. Hypoxia is a condition where there is a deficiency of oxygen in the tissues, and it is a common feature of many diseases, including cancer. FMISO has been found to be useful in the diagnosis and treatment of hypoxia-related diseases, and it is currently being investigated for its potential in other areas of medicine as well.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
The fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine (BQA) derivatives, generated through Michael addition reactions, offer significant improvements in solubility, potentially exceeding 50 mg ml-1 in water or PBS buffer systems. These derivatives exhibit enhanced anti-inflammatory activity, indicating their potential for inhibitory effects on LPS-induced NO secretion compared to starting ketones (Sun et al., 2019).
Antimicrobial and Antibacterial Evaluations
A novel synthesis route led to a 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, which demonstrated efficacy against bacterial strains. The comprehensive analysis, including Raman, Crystal Structure, and Hirshfeld Surface analysis, provided insights into its potential as an antibacterial agent (Geesi et al., 2020).
Antifungal Activities
Derivatives of 6-fluoro-4-quinazolinol have shown promise in antifungal activities, with notable efficacy against a range of fungi. The study into the mechanism of action against Fusarium oxysporum highlights the compounds' potential to significantly inhibit fungal growth through alterations in cell membrane permeability and other cellular processes (Xu et al., 2007).
Photochemical Synthesis
An innovative photochemical methodology has been developed for the preparation of fluorinated quinazolin-4-ones. This approach enables the synthesis of quinazolin-4-ones with a variety of fluorine substitutions, showcasing the versatility of fluorinated compounds in pharmaceutical research (Buscemi et al., 2004).
Non-Ulcerogenic Anti-Inflammatory Agents
Methyl sulfonyl substituted 2,3-diaryl quinazolinones have been identified as potent anti-inflammatory agents with minimal ulcerogenic potential. This discovery underlines the importance of analogue-based design in developing safer anti-inflammatory medications (Manivannan & Chaturvedi, 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 2-methoxybenzylamine with 2-chloro-3-formylquinazolin-4(3H)-one, followed by the addition of sulfur and fluorine atoms to the resulting intermediate compound.", "Starting Materials": [ "2-methoxybenzylamine", "2-chloro-3-formylquinazolin-4(3H)-one", "sulfur", "fluorine gas" ], "Reaction": [ "Step 1: 2-methoxybenzylamine is reacted with 2-chloro-3-formylquinazolin-4(3H)-one in the presence of a base such as potassium carbonate to form the intermediate compound 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-formyl-1H-quinazolin-4-one.", "Step 2: The intermediate compound is then treated with sulfur and a reducing agent such as sodium borohydride to form the corresponding thioether, 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one.", "Step 3: Finally, the thioether is fluorinated using fluorine gas and a catalyst such as silver fluoride to yield the desired product, 6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS-Nummer |
451465-79-5 |
Molekularformel |
C16H13FN2O2S |
Molekulargewicht |
316.35 |
IUPAC-Name |
6-fluoro-3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H13FN2O2S/c1-21-14-5-3-2-4-10(14)9-19-15(20)12-8-11(17)6-7-13(12)18-16(19)22/h2-8H,9H2,1H3,(H,18,22) |
InChI-Schlüssel |
JOZDVNMNPRLODN-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



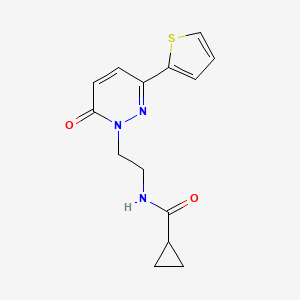
![N'-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2745969.png)
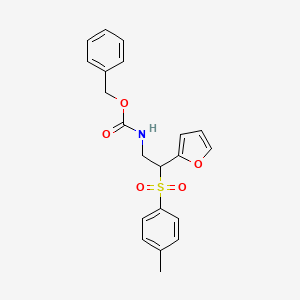
![[2-[(2,4-Dichlorophenyl)methylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2745971.png)
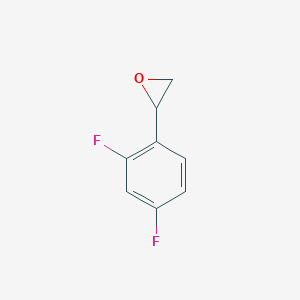
![N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2745976.png)
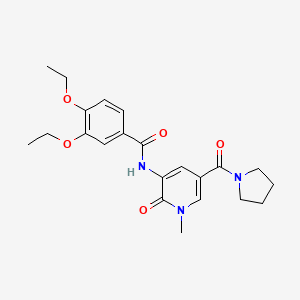

![N-[(3-chloroadamantanyl)methyl]-2-thienylcarboxamide](/img/structure/B2745980.png)
![2-(2-{[(4-chlorophenyl)sulfanyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2745981.png)
![2-(3,9-dimethyl-7-(2-methylallyl)-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2745985.png)

